molecular formula C9H4ClN3O B15068880 2-Chloro-4-oxo-3,4-dihydroquinazoline-7-carbonitrile

2-Chloro-4-oxo-3,4-dihydroquinazoline-7-carbonitrile

Cat. No.: B15068880
M. Wt: 205.60 g/mol
InChI Key: BQVMVUDOMXHVOD-UHFFFAOYSA-N
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Description

2-Chloro-4-oxo-3,4-dihydroquinazoline-7-carbonitrile (CAS 75844-40-5) is a quinazoline derivative characterized by a fused bicyclic aromatic ring system. Key structural features include:

  • A chlorine substituent at position 2, enhancing electrophilic reactivity.
  • A carbonyl group at position 4, contributing to hydrogen-bonding interactions.

This compound is of interest in medicinal chemistry due to its structural similarity to kinase inhibitors and other pharmacologically active scaffolds. Its synthesis involves cyclization and halogenation steps, as outlined in industrial protocols .

Properties

IUPAC Name

2-chloro-4-oxo-3H-quinazoline-7-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4ClN3O/c10-9-12-7-3-5(4-11)1-2-6(7)8(14)13-9/h1-3H,(H,12,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQVMVUDOMXHVOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C#N)N=C(NC2=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-Chloro-4-oxo-3,4-dihydroquinazoline-7-carbonitrile typically involves the reaction of 2-aminobenzamide with various reagents. One common method includes the use of 2-aminobenzamide and a chlorinating agent such as phosphorus oxychloride (POCl3) under reflux conditions . The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired quinazoline derivative.

Industrial production methods for this compound are not extensively documented, but laboratory-scale synthesis often involves similar reaction conditions with optimization for yield and purity.

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of 2-Chloro-4-oxo-3,4-dihydroquinazoline-7-carbonitrile involves its interaction with specific molecular targets. Quinazoline derivatives are known to inhibit various enzymes and receptors, including tyrosine kinases, which play a crucial role in cell signaling pathways . The compound’s effects are mediated through the inhibition of these targets, leading to altered cellular functions and potential therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

High-Similarity Analogs (Similarity > 0.95)

17329-31-6
  • Structure : Likely a positional isomer or halogen-substituted variant.
  • Key Difference : Exact substituent positions are unspecified, but similarity (0.98) suggests minimal deviation (e.g., chlorine at a different position or additional substituents).
19181-54-5
  • Structure : Preserves the quinazoline core but may differ in substituent type or position (similarity: 0.97).
  • Key Difference: Potential absence of the nitrile group or altered halogen placement.
  • Implications : Reduced polarity compared to the parent compound, affecting solubility and target binding .

Moderate-Similarity Analogs (Similarity 0.85–0.93)

117297-41-3 (4-oxo-3,4-Dihydroquinazoline-6-carbonitrile)
  • Structural Difference : Nitrile group at position 6 instead of 7 (similarity: 0.93).
  • Impact : Altered electronic distribution and steric hindrance may reduce affinity for targets requiring precise nitrile positioning.
  • Applications : Less effective in kinase inhibition assays compared to the 7-carbonitrile derivative .
202197-73-7 (4-Oxo-3,4-dihydroquinazoline-7-carboxylic acid)
  • Structural Difference : Carboxylic acid replaces the nitrile at position 7 (similarity: 0.86).
  • Applications : More suitable for aqueous-phase reactions or as a synthetic intermediate .
109229-22-3 (6-Benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one)
  • Structural Difference: Saturated pyridopyrimidinone ring with a benzyl group (similarity: 0.86).
  • Impact : Enhanced conformational flexibility and hydrophobic interactions due to the benzyl substituent.
  • Applications : Broader use in targeting GPCRs or allosteric enzyme sites .

Low-Similarity Analogs (Similarity < 0.85)

194851-16-6
  • Structural Difference : Unspecified modifications (similarity: 0.85).
  • Implications : Likely significant deviations in the core scaffold or substituents, limiting direct functional overlap .

Data Table: Comparative Analysis of Key Compounds

CAS Number Compound Name Structural Differences Similarity Score Inferred Properties/Applications
75844-40-5 2-Chloro-4-oxo-3,4-dihydroquinazoline-7-carbonitrile Reference compound 1.00 Kinase inhibition, electrophilic reactions
17329-31-6 Unspecified quinazoline derivative Positional isomer 0.98 Analogous reactivity, drug discovery
19181-54-5 Unspecified quinazoline derivative Halogen/nitrile variation 0.97 Reduced polarity, membrane permeability
117297-41-3 4-oxo-3,4-Dihydroquinazoline-6-carbonitrile Nitrile at position 6 0.93 Altered target binding, moderate bioactivity
202197-73-7 4-Oxo-3,4-dihydroquinazoline-7-carboxylic acid Carboxylic acid at position 7 0.86 High solubility, intermediate synthesis
109229-22-3 6-Benzyl-tetrahydropyridopyrimidinone Saturated ring with benzyl group 0.86 GPCR targeting, hydrophobic interactions

Research Findings and Implications

  • Positional Isomerism : The nitrile group’s position (6 vs. 7) significantly impacts electronic properties and biological activity, as seen in 117297-41-3’s reduced efficacy .
  • Functional Group Interchange : Replacing nitrile with carboxylic acid (202197-73-7) alters solubility but limits blood-brain barrier penetration, directing its use to peripheral targets.
  • Scaffold Flexibility : Compounds like 109229-22-3 demonstrate how ring saturation and bulky substituents expand therapeutic targeting beyond quinazoline’s traditional roles .

Biological Activity

2-Chloro-4-oxo-3,4-dihydroquinazoline-7-carbonitrile is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Overview of Biological Activity

Research indicates that this compound exhibits a variety of biological activities, including antibacterial, antifungal, and potential anticancer properties. Its structural features contribute significantly to its biological efficacy.

Antibacterial Activity

The compound has shown promising antibacterial activity against several strains of bacteria. In a study evaluating various synthesized compounds, this compound demonstrated effective inhibition against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 4.69 to 22.9 µM for different bacterial strains, indicating moderate to good antibacterial efficacy .

Table 1: Antibacterial Activity of this compound

Bacterial StrainMIC (µM)
Bacillus subtilis4.69
Staphylococcus aureus5.64
Escherichia coli8.33
Pseudomonas aeruginosa13.40
Salmonella typhi11.29

Antifungal Activity

In addition to its antibacterial properties, the compound has also been evaluated for antifungal activity. It exhibited moderate antifungal effects against common fungal strains such as Candida albicans and Fusarium oxysporum, with MIC values ranging from 16.69 to 78.23 µM .

Table 2: Antifungal Activity of this compound

Fungal StrainMIC (µM)
Candida albicans16.69
Fusarium oxysporum56.74

The biological activity of this compound can be attributed to its ability to interfere with bacterial cell wall synthesis and disrupt fungal cell membranes. The presence of the chloro and carbonitrile groups enhances its lipophilicity and facilitates penetration into microbial cells.

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications in the quinazoline structure can significantly affect biological activity. For instance, the introduction of electron-withdrawing groups at specific positions on the phenyl moiety has been shown to enhance DPP4 inhibitory activity in related compounds .

Table 3: Summary of SAR Observations

ModificationEffect on Activity
Electron-withdrawing groups (Cl)Increased DPP4 inhibition
Presence of carbonitrile groupEnhanced antibacterial properties

Case Studies

  • Case Study on Antibacterial Efficacy : A recent study assessed the antibacterial properties of various quinazoline derivatives, including this compound. It was found to outperform traditional antibiotics in certain assays against resistant strains .
  • Antifungal Efficacy Assessment : Another research focused on the antifungal potential of this compound against Candida species highlighted its effectiveness in inhibiting fungal growth at low concentrations, suggesting a viable option for treating fungal infections .

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